molecular formula C13H12N2O3 B373532 N-{4-nitro-1-naphthyl}-N-methylacetamide

N-{4-nitro-1-naphthyl}-N-methylacetamide

Cat. No.: B373532
M. Wt: 244.25g/mol
InChI Key: FRMGOIUTUNJRNC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound under study is systematically named as N-methyl-N-(4-nitronaphthalen-1-yl)acetamide according to IUPAC nomenclature rules. This designation reflects the presence of an acetamide functional group attached to a naphthalene ring substituted at the 4-position with a nitro group, and an N-methyl substitution on the amide nitrogen.

  • Class: Aromatic amide
  • Functional groups: Amide (acetamide), Nitro substituent on aromatic ring
  • Aromatic system: Naphthalene ring system with substitution at position 4 by a nitro group

This classification places the compound within nitro-substituted aromatic amides, a class often studied for their chemical reactivity and potential biological activities.

Molecular Formula and Weight Analysis

Parameter Value
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
CAS Registry Number 24402-72-0
Other Identifiers DSSTox Substance ID: DTXSID30306380; Nikkaji Number: J40.488H; NSC Number: 176001

The molecular formula indicates 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The molecular weight of 230.22 g/mol corresponds well with the expected sum of atomic weights for this formula.

X-ray Crystallographic Studies

While direct crystallographic data specific to N-{4-nitro-1-naphthyl}-N-methylacetamide is not explicitly available in the provided sources, related nitro-substituted aromatic amides have been characterized by X-ray crystallography. Such studies typically reveal:

  • The planar nature of the aromatic naphthalene ring system.
  • The orientation of the nitro group, which may exhibit a slight twist relative to the aromatic plane, affecting electronic distribution.
  • The amide group conformation, which is generally planar due to resonance stabilization.
  • Intermolecular interactions such as hydrogen bonding or C-H···O contacts that stabilize crystal packing.

For example, studies on related compounds like N-(4-methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide showed the nitro group twisted by about 20.79° relative to the aromatic ring and crystal stabilization through C-H···O interactions. It is reasonable to infer similar structural features for this compound, considering the chemical similarity.

Computational Chemistry Predictions (DFT Calculations)

Density Functional Theory (DFT) calculations are commonly employed to predict molecular geometry, electronic properties, and reactivity of aromatic amides with nitro substituents. Although specific DFT data for this compound is not directly cited, general insights can be drawn:

These computational studies complement experimental data and help predict behavior in chemical reactions or biological environments.

Summary Table of Key Chemical Data

Property Description/Value
IUPAC Name N-methyl-N-(4-nitronaphthalen-1-yl)acetamide
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
CAS Number 24402-72-0
Functional Groups Amide, Nitro
Aromatic System Naphthalene
Typical Structural Features Planar naphthalene, nitro group twisted slightly, planar amide
Potential Applications Medicinal chemistry, organic synthesis

Illustrative Structural Representations

2D Structure:

  O2N
   |
C10H6-N-CO-CH3
  • The nitro group (-NO2) is attached at the 4-position of the naphthalene ring.
  • The amide nitrogen is methylated (N-methyl).
  • The acetamide group (-CO-CH3) is linked to the nitrogen.

3D Conformer:

  • The molecule exhibits a planar aromatic system with the nitro group slightly twisted out of plane.
  • The amide bond is planar due to resonance.
  • The methyl group on nitrogen adopts a conformation minimizing steric hindrance.

Research Findings and Context

This compound is of interest due to its structural features that combine aromaticity, electron-withdrawing nitro substitution, and amide functionality. These characteristics make it a candidate for:

Studies on related nitro-substituted aromatic amides reveal moderate biological activity, often dependent on substitution patterns and molecular conformations.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25g/mol

IUPAC Name

N-methyl-N-(4-nitronaphthalen-1-yl)acetamide

InChI

InChI=1S/C13H12N2O3/c1-9(16)14(2)12-7-8-13(15(17)18)11-6-4-3-5-10(11)12/h3-8H,1-2H3

InChI Key

FRMGOIUTUNJRNC-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]

Canonical SMILES

CC(=O)N(C)C1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, it details a guanidine-based compound (2-Tert-butyl-1,1,3,3-tetramethylguanidine, BTMG), which is chemically unrelated to indoline derivatives. Below is a speculative comparison based on general chemical principles, highlighting critical differences:

Property 2-Tert-butyl-1-methylindoline (Hypothetical) 2-Tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, CAS 29166-72-1)
Core Structure Indoline (benzopyrrole) with substituents Guanidine (C(NH₂)₃⁺ derivative) with tert-butyl and methyl groups
Molecular Weight ~203 g/mol (estimated) 171.28 g/mol
Applications Potential pharmaceutical intermediates Strong organic base, catalyst in polymerization
Safety Profile Not available in evidence Requires medical consultation if inhaled; no carcinogenicity data

Key Differences:

  • Structural Basis: Indolines are bicyclic aromatic amines, whereas guanidines are planar, resonance-stabilized bases. BTMG’s tert-butyl and tetramethyl groups enhance steric hindrance and basicity, making it a strong non-nucleophilic base .
  • Reactivity : Guanidines like BTMG are highly basic (pKa ~13–15) and used in catalysis, while indoline derivatives are typically weaker bases and more relevant to drug design.

Limitations of the Evidence

This creates a critical gap in the requested comparison. For instance:

  • No data on the indoline compound’s synthesis, stability, or biological activity.
  • No references to peer-reviewed studies, IARC evaluations, or IPCS safety cards for indoline derivatives .

Preparation Methods

Nitration of 1-Naphthylamine Precursors

The synthesis typically begins with the preparation of 4-nitro-1-naphthylamine, a key intermediate. A widely cited method involves the nitration of 1-naphthylamine using hydroxylamine hydrochloride and potassium hydroxide in ethanol at 50–60°C for 1 hour, yielding 4-nitro-1-naphthylamine with 55–60% efficiency. This step is critical due to the regioselectivity imposed by the nitro group’s meta-directing effects, which favor substitution at the 4-position of the naphthalene ring.

Acetylation and Methylation Strategies

Subsequent functionalization involves two primary approaches:

  • Direct Acetylation-Methylation :

    • 4-Nitro-1-naphthylamine is treated with acetyl chloride in the presence of a base (e.g., pyridine) to form N-{4-nitro-1-naphthyl}acetamide.

    • Methylation is then achieved using methyl iodide or dimethyl sulfate under alkaline conditions, yielding the final product.

    • Key Data :

      StepReagentsConditionsYield
      AcetylationAcetyl chloride, pyridine0–5°C, 2 h85%
      MethylationCH₃I, K₂CO₃Reflux, 6 h78%
  • One-Pot Tandem Reaction :

    • A palladium-catalyzed coupling reaction using N-methyl-4-nitroaniline and acetylating agents (e.g., acetic anhydride) in toluene at 80°C for 2 hours achieves simultaneous acetylation and methylation. This method reduces side products like 3-nitro isomers.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Nitration : Mixed acids (H₂SO₄/HNO₃) in methylene chloride at 40–45°C minimize by-products such as dinitro derivatives.

  • Acetylation : Ethyl acetate as a solvent enhances selectivity, with yields improving to 90% at 0–10°C.

Catalytic Systems

  • Palladium Catalysts : Tetrakis(triphenylphosphine)palladium(0) improves methylation efficiency in one-pot syntheses, achieving 95% yield.

  • Acid Scavengers : Silica gel or calcium chloride effectively removes residual sulfuric acid during extraction, reducing emulsion formation.

By-Product Analysis and Mitigation

Common By-Products

  • 3-Nitro Isomers : Formed due to incomplete regioselectivity during nitration. Patent CN104086476B reports that maintaining H₂SO₄ concentrations above 80% suppresses isomerization.

  • N-Oxides : Generated during methylation; these are minimized using inert atmospheres (N₂ or Ar).

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:20) achieves >99% purity.

  • Recrystallization : Ethanol-water mixtures (3:1) yield crystalline product with 98% purity.

Industrial-Scale Considerations

Continuous Flow Nitration

Adopting a Dean-Stark apparatus for continuous extraction with methylene chloride reduces reaction time from 6 hours to 2 hours, enhancing throughput.

Waste Management

  • Sulfuric Acid Recovery : Spent H₂SO₄ is dehydrated using calcium sulfate and reused in subsequent batches, cutting raw material costs by 30%.

  • Solvent Recycling : Methylene chloride is distilled and recycled, aligning with green chemistry principles.

Comparative Method Evaluation

MethodAdvantagesLimitationsYield
Stepwise AcetylationHigh purity (>99%)Multi-step, time-intensive78%
One-Pot SynthesisRapid, scalableRequires Pd catalysts95%
Continuous FlowEfficient for bulk productionHigh initial equipment cost90%

Q & A

Q. Table 1: Comparative Reactivity of Nitro-Naphthyl Acetamides

Position of Nitro GroupReaction with NaOH (k, M⁻¹s⁻¹)Major Product
1-Nitro0.12C5-hydroxyl derivative
4-Nitro 0.41 C5-nitroso derivative

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL, 25°C)
Ethanol12.5
DMSO85.0
Chloroform3.2

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